rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Description
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (CAS: 143979-40-2) is a racemic mixture of a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, two methyl substituents at the 3-position, and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . This compound is widely utilized in organic synthesis, particularly in peptide chemistry and drug development, due to its stereochemical complexity and the stability imparted by the Boc group. It is soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol, and is typically stored at -20°C to maintain stability .
Properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398881 | |
| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143979-40-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
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Deprotonation and Alkylation : Treatment of N-Boc-3-pyrrolidinone with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at -78°C generates a tertiary alkoxide intermediate. A second equivalent of MeMgBr adds to the carbonyl, forming a geminal dimethyl group.
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Workup and Isolation : The reaction is quenched with saturated ammonium chloride, and the product is extracted into ethyl acetate. Purification via flash chromatography yields tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard Addition | MeMgBr, THF, -78°C → 0°C, 2 h | 85% |
| Acid Hydrolysis | 6 M HCl, reflux, 12 h | 92% |
The intermediate tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate undergoes acid hydrolysis (6 M HCl, reflux) to yield the carboxylic acid. The Boc group remains intact under these conditions due to its stability toward aqueous acid.
Cyanohydrin Formation and Hydrolysis
An alternative route employs cyanohydrin chemistry to introduce the carboxylic acid moiety. This method is advantageous for substrates sensitive to strong oxidizing agents.
Procedure
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Cyanohydrin Synthesis : N-Boc-3-pyrrolidinone is treated with trimethylsilyl cyanide (TMSCN) and zinc iodide in THF, forming an O-trimethylsilyl cyanohydrin intermediate.
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Acid Hydrolysis : Refluxing the cyanohydrin in acetic acid and concentrated HCl converts the nitrile to a carboxylic acid, yielding rac N-Boc-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid.
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Methylation : The hydroxyl group is replaced via Mitsunobu reaction with methyl iodide or through reductive dehydroxylation using triethylsilane and BF3·OEt2.
Optimization Insights
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Solvent Choice : THF maximizes cyanide nucleophilicity, while dichloromethane (DCM) is preferred for acid-sensitive intermediates.
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Catalyst Loading : Zinc iodide (5 mol%) accelerates cyanohydrin formation without side reactions.
Reductive Amination of 3-Oxopyrrolidine Derivatives
Reductive amination offers a stereocontrolled pathway to introduce the Boc group and dimethyl substituents.
Protocol
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Imine Formation : 3-Oxopyrrolidine is condensed with tert-butyl carbamate in methanol under acidic conditions (HOAc).
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Reduction : Sodium cyanoborohydride (NaCNBH3) selectively reduces the imine to the amine, yielding N-Boc-3-aminopyrrolidine.
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Dimethylation : The amine undergoes exhaustive methylation with methyl iodide and potassium carbonate in DMF, followed by carboxylic acid introduction via oxidation of a primary alcohol intermediate.
Challenges and Solutions
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Racemization : The use of bulky bases (e.g., DIPEA) minimizes epimerization during Boc protection.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates diastereomers.
Enzymatic Resolution for Enantiomeric Enrichment
While the target compound is racemic, enzymatic methods using lipases or esterases can resolve enantiomers post-synthesis.
Example
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Substrate : rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid methyl ester.
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Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
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Outcome : Selective hydrolysis of the (R)-enantiomer yields (S)-acid and (R)-ester, separable via extraction.
Large-Scale Industrial Synthesis
For commercial production, a telescoped process minimizes intermediate isolation:
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Continuous Grignard Addition : N-Boc-3-pyrrolidinone and MeMgBr are fed into a flow reactor at -20°C, achieving >90% conversion in 30 minutes.
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In Situ Hydrolysis : The reaction stream is directly quenched with HCl, and the carboxylic acid precipitates upon cooling.
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Crystallization : Recrystallization from ethanol/water affords pharmaceutical-grade material (99.5% purity) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Applications
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Building Block in Organic Synthesis
- rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid serves as a crucial building block for synthesizing various bioactive molecules. Its N-Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions without interfering with other functional groups.
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Peptide Synthesis
- The compound is utilized in the synthesis of peptides due to its ability to form stable amide bonds. The N-Boc group can be easily removed under mild conditions, making it suitable for creating peptide sequences that require precise control over the amino acid composition.
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Chiral Auxiliary
- In asymmetric synthesis, this compound acts as a chiral auxiliary, facilitating the formation of enantiomerically enriched products. This property is particularly valuable in the pharmaceutical industry where chirality plays a critical role in drug efficacy and safety.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents. By employing this compound as a precursor, researchers were able to create derivatives that exhibited significant cytotoxic activity against various cancer cell lines.
Case Study 2: Development of Neuroprotective Compounds
Research has indicated that derivatives of this compound show promise as neuroprotective agents. A series of experiments highlighted their ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It can also interact with receptors and other proteins, modulating their activity and function. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Stereochemical and Enantiomeric Variants
Substituent Modifications
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| 1-Boc-3-methylpyrrolidine | Methyl group at 3-position; lacks carboxylic acid | Absence of carboxylic acid | Reduced hydrogen-bonding capacity; altered solubility and reactivity in coupling reactions . |
| 4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride | Additional methyl group at 4-position; hydrochloride salt | Steric bulk and salt form | Enhanced steric hindrance may limit binding to compact targets; salt form improves aqueous solubility . |
Functional Group Variations
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| (2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic Acid Hydrochloride | Ethyl substituent at 2-position; methyl at 1-position | Alkyl chain length and substitution site | Longer alkyl chain increases hydrophobicity; methyl at 1-position may affect ring conformation . |
| (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid | Methoxy group at 3-position | Methoxy vs. methyl substituent | Methoxy group introduces polarity and potential for hydrogen bonding, altering pharmacokinetic profiles . |
Key Research Findings
Impact of Methyl Substituents
The 3,3-dimethyl groups in this compound confer significant steric hindrance, which reduces rotational freedom and stabilizes specific conformations. This feature is critical in peptide mimetics, where rigid structures enhance target selectivity . In contrast, analogues like 4,4-dimethylpyrrolidine-3-carboxylic Acid Hydrochloride exhibit broader steric effects that may interfere with binding to compact active sites .
Role of the Boc Protecting Group
The Boc group enhances stability against nucleophilic and acidic conditions, making the compound suitable for stepwise synthetic protocols. However, its bulkiness can limit accessibility in certain reactions. For example, 1-Boc-3-methylpyrrolidine lacks the carboxylic acid moiety, simplifying its use in alkylation reactions but reducing versatility in peptide coupling .
Racemic vs. Enantiopure Forms
The racemic form of the compound is cost-effective for large-scale synthesis but may require resolution for applications demanding enantiomeric purity. The (2S)-enantiomer (CAS: 174060-98-1) has shown preferential activity in asymmetric catalysis, highlighting the importance of stereochemistry in functional outcomes .
Data Tables
Table 1: Physicochemical Properties of Key Analogues
Biological Activity
Rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (CAS Number: 143979-40-2) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 227.31 g/mol
- IUPAC Name : N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
The biological activity of this compound primarily involves its interaction with various biological targets. The compound is known to act as an inhibitor of certain enzymes, which can lead to significant biochemical changes within cells.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that influence cell growth and differentiation.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Effective in inhibiting growth at concentrations as low as 50 µg/mL.
- Escherichia coli : Demonstrated significant bactericidal effects.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed a dose-dependent reduction in cell viability.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
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Study on Antimicrobial Efficacy :
- Researchers tested this compound against a panel of pathogens.
- Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
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Evaluation of Anticancer Effects :
- A study focused on the effects of the compound on breast cancer cells.
- Findings showed that treatment with the compound led to increased apoptosis markers and decreased proliferation rates.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Q & A
Q. Troubleshooting Workflow :
- Step 1: Repeat synthesis with rigorous temperature control.
- Step 2: Compare NMR data with literature to identify unintended side products.
- Step 3: Validate analytical methods using a racemic standard .
Advanced: What role does this compound play in the design of PROTACs or peptide mimics?
Methodological Answer:
The compound serves as a conformationally constrained building block :
PROTAC Linkers : Incorporate the Boc-protected pyrrolidine into flexible PEG-based linkers to enhance proteasome-targeting chimera (PROTAC) stability. The dimethyl groups restrict rotational freedom, improving binding specificity .
Peptide Backbone Modification : Substitute proline residues in peptides to modulate secondary structure (e.g., α-helix stabilization) .
Q. Synthetic Application :
- Step 1 : Deprotect Boc group (TFA/DCM, 0°C) to expose the amine for coupling.
- Step 2 : Conjugate with EDC/NHS-activated carboxylic acids (e.g., ligand motifs in PROTACs) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Solubility Considerations : Lyophilize and store as a solid; avoid prolonged solution-phase storage in polar solvents (e.g., DMSO) to minimize hydrolysis.
- Long-Term Stability : Monitor via periodic HPLC analysis (every 6 months) to detect decomposition products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
